The Chemical Architecture of Alliin: A Comprehensive Technical Guide
The Chemical Architecture of Alliin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alliin (B105686), a non-proteinogenic amino acid and a key bioactive component of fresh garlic (Allium sativum), is a subject of significant scientific interest due to its role as a stable precursor to the potent, yet unstable, therapeutic agent, allicin (B1665233). This technical guide provides an in-depth exploration of the chemical structure of alliin, including its stereochemistry, physicochemical properties, and spectroscopic profile. Furthermore, it details established experimental protocols for its extraction, synthesis, and quantification. The guide also elucidates the biosynthetic pathway of alliin within garlic, its enzymatic conversion to allicin, and the subsequent signaling pathways modulated by its derivatives, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties of Alliin
Alliin, with the IUPAC name (2R)-2-amino-3-[(S)-prop-2-enylsulfinyl]propanoic acid, is a sulfoxide (B87167) derivative of the amino acid cysteine.[1][2][3] A notable feature of its structure is the presence of two stereocenters: one at the α-carbon of the alanine (B10760859) moiety and another at the sulfur atom of the sulfoxide group.[2] In its natural form, alliin exists as the (+)-L-alliin diastereomer.[4] This specific stereochemistry is crucial for its biological activity and enzymatic conversion.[5] Alliin was the first natural product discovered to possess stereochemistry at both a carbon and a sulfur atom.[2]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for alliin is presented in the tables below for easy reference and comparison.
| Identifier | Value | Reference |
| IUPAC Name | (2R)-2-amino-3-[(S)-prop-2-enylsulfinyl]propanoic acid | [1][2][3] |
| Chemical Formula | C6H11NO3S | [1][2][6] |
| Molecular Weight | 177.22 g/mol | [1][2][7] |
| CAS Number | 556-27-4 | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 163–165 °C | [2] |
| Solubility | Soluble in water and PBS (10 mg/mL); Insoluble in ethanol (B145695) and acetone | [2][8] |
A table summarizing the key identifiers and physical properties of Alliin.
| Spectroscopic Data | Observed Peaks/Values | Reference |
| ¹H NMR | Data not available in the provided search results. | |
| ¹³C NMR | Data not available in the provided search results. | |
| Infrared (IR) | Data not available in the provided search results. | |
| Mass Spectrometry | Data not available in the provided search results. | |
| X-ray Crystallography | The absolute configuration of the sulfur atom in alliin has been confirmed by X-ray diffraction analysis. | [9] |
A table intended to summarize the spectroscopic data for Alliin. Note: Specific peak values were not available in the conducted searches.
Experimental Protocols
This section provides an overview of the methodologies for the extraction, synthesis, and quantification of alliin. These protocols are foundational for researchers working with this compound.
Extraction and Isolation of Alliin from Garlic
A common method for extracting alliin from fresh garlic involves the initial deactivation of the enzyme alliinase to prevent the conversion of alliin to allicin. This is typically achieved by microwave irradiation of the garlic cloves. Following enzyme deactivation, the garlic is homogenized and extracted with a solvent system. One effective method utilizes a mixture of methanol (B129727), chloroform, and water.[9] An alternative approach employs 75% ethanol for extraction.[3] Subsequent purification of the extract can be achieved using cation exchange chromatography to isolate alliin.[10]
Chemical Synthesis of Alliin
2.2.1. Classical Synthesis (Stoll and Seebeck, 1951)
The first reported synthesis of alliin involves a two-step process.[5] The first step is the alkylation of L-cysteine with allyl bromide to yield S-allyl-L-cysteine (deoxyalliin). The second step is the oxidation of the sulfide (B99878) in deoxyalliin to a sulfoxide using hydrogen peroxide.[1][5] This method is not stereospecific and results in a mixture of the two diastereomers of L-alliin.[4]
2.2.2. Stereospecific Synthesis (Koch and Keusgen, 1998)
A stereospecific synthesis of (+)-L-alliin has been developed to overcome the limitations of the classical method.[5] This approach utilizes a chiral catalyst, produced from diethyl tartrate and titanium isopropoxide, to achieve stereospecific oxidation of the sulfide. This method is analogous to the Sharpless asymmetric epoxidation.[5]
Quantification of Alliin by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for the quantification of alliin.[2][6][11] A reversed-phase C18 column is typically employed for the separation.[11]
Key HPLC Parameters:
-
Column: C18, 5 µm particle size, 3.9 x 150 mm[11]
-
Mobile Phase: A common mobile phase is a mixture of 30:70% (v/v) methanol and water containing 0.05% sodium dodecylsulfate.[11] Another reported mobile phase is 5% methanol and 95% phosphate (B84403) buffer (pH 5).[9]
-
Flow Rate: Typically around 0.5 mL/min.[12]
Biosynthesis and Enzymatic Conversion of Alliin
Biosynthesis of Alliin in Garlic
The biosynthesis of alliin in garlic is a complex process with two proposed pathways.[2][6] Both pathways converge on the formation of S-allyl-L-cysteine, which is then oxidized to form alliin.[4][11]
-
Pathway 1: This pathway starts with glutathione. Through a series of enzymatic reactions involving γ-glutamyl transpeptidases, the γ-glutamyl and glycyl moieties are removed to yield S-allyl-L-cysteine.[11]
-
Pathway 2: An alternative pathway proposes the direct thioalkylation of serine with an allyl source to form S-allyl-L-cysteine.[2][6]
The final step in both pathways is the stereospecific oxidation of S-allyl-L-cysteine to (+)-L-alliin.[2]
Figure 1: Proposed biosynthetic pathways of Alliin in garlic.
Enzymatic Conversion of Alliin to Allicin
When garlic cloves are crushed or damaged, the enzyme alliinase, which is stored in different cellular compartments, comes into contact with alliin.[1][4] Alliinase catalyzes the cleavage of alliin into two molecules: allylsulfenic acid and dehydroalanine.[3][7][12] Two molecules of the highly reactive allylsulfenic acid then spontaneously condense to form one molecule of allicin (diallyl thiosulfinate).[3][7][12] Allicin is an unstable compound responsible for the characteristic aroma of fresh garlic and possesses a wide range of biological activities.[2][4][12]
References
- 1. What is the mechanism of Allicin? [synapse.patsnap.com]
- 2. liverpool.ac.uk [liverpool.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Allicin - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of the flavour precursor, alliin, in garlic tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allicin: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prevailing Knowledge on the Bioavailability and Biological Activities of Sulphur Compounds from Alliums: A Potential Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
